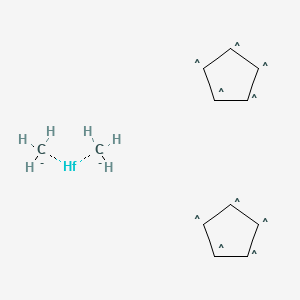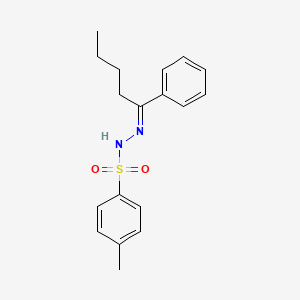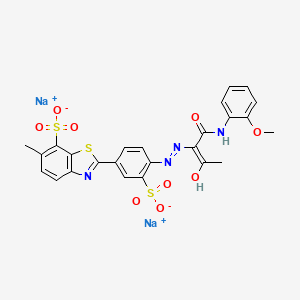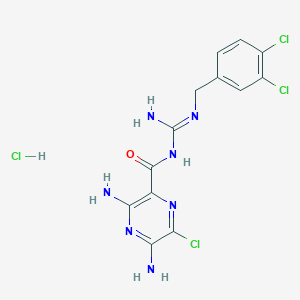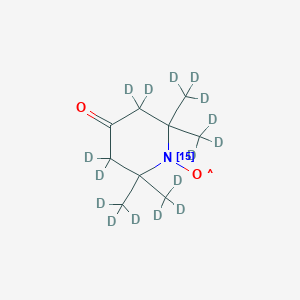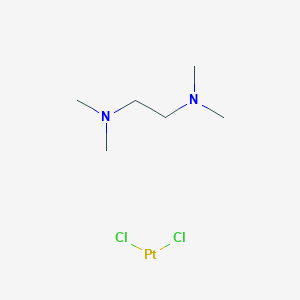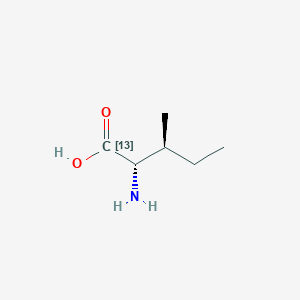
L-Isoleucine-1-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Isoleucine-1-13C is a stable isotope-labeled compound of L-isoleucine, an essential branched-chain amino acid. The “1-13C” label indicates that the carbon at the first position of the isoleucine molecule is replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Isoleucine-1-13C typically involves the incorporation of the carbon-13 isotope into the isoleucine molecule. One common method is the use of a metabolic precursor, such as a 13C-labeled α-ketoacid, which is then converted into this compound through enzymatic or chemical reactions .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms that can incorporate the carbon-13 isotope into the amino acid. Chemical synthesis and extraction from natural sources are also employed, although fermentation is the primary method due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: L-Isoleucine-1-13C undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding keto acids.
Reduction: Formation of alcohol derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include keto acids, alcohol derivatives, and substituted isoleucine compounds .
Applications De Recherche Scientifique
L-Isoleucine-1-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of isoleucine in biochemical pathways.
Mécanisme D'action
The mechanism of action of L-Isoleucine-1-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 label allows researchers to track its transformation and interactions within the body. The primary molecular targets include enzymes involved in amino acid metabolism, such as branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase .
Comparaison Avec Des Composés Similaires
- L-Leucine-1-13C
- L-Valine-1-13C
- L-Isoleucine-13C6
- L-Isoleucine-13C6,15N
Comparison: L-Isoleucine-1-13C is unique due to its specific labeling at the first carbon position, which provides distinct advantages in NMR spectroscopy and metabolic studies. Compared to other labeled amino acids, it offers more precise tracking of metabolic pathways and interactions .
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
132.17 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-3-methyl(113C)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i6+1 |
Clé InChI |
AGPKZVBTJJNPAG-XDXFPRKMSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([13C](=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)

